1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Overview
Description
“1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that its close relative, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, has been studied and is known to be a heterocyclic building block1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”. However, related compounds such as “6-Oxo-1,6-dihydropyridine-3-carboxylic acid” and “1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” have been synthesized and studied12.Molecular Structure Analysis
The molecular structure of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is not readily available. However, the molecular formula of a similar compound, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, is C6H5NO31.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid”. However, related compounds have been used in various chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” are not readily available. However, a similar compound, “6-Oxo-1,6-dihydropyridine-3-carboxylic acid”, has a molecular weight of 139.11 and is stored in a dry room temperature environment1.Scientific Research Applications
Synthesis Methods and Structural Analysis
Synthesis Techniques
The study by Wiedemann and Grohmann (2009) presents a comprehensive evaluation of historical and new synthesis pathways for dihydropyridine derivatives. They developed a new two-step synthesis for a similarly substituted dihydropyridine using succinyl cyanide, offering insights into the synthesis of compounds like 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Wiedemann & Grohmann, 2009).
Crystal Structure Determination
Gao and Long's research (2021) focuses on the crystal growth of a compound related to 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, providing valuable data on its structure through X-ray diffraction (Gao & Long, 2021).
Pharmacological Potential
Cardiotonic Activity
Mosti et al. (1992) synthesized ethyl or methyl esters of dihydropyridine derivatives and evaluated their cardiotonic activities. Their findings contribute to understanding the potential therapeutic applications of related compounds (Mosti et al., 1992).
Antibacterial Properties
Hirose et al. (1982) and Egawa et al. (1984) explored the synthesis and antibacterial activity of naphthyridine-3-carboxylic acids, similar to the dihydropyridine structure, which may shed light on the antibacterial potential of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Hirose et al., 1982), (Egawa et al., 1984).
Chemical Reactivity and Interactions
Hydrogen Bonding Study
Dobbin et al. (1993) conducted a detailed analysis of hydrogen bonding in dihydropyridine derivatives, which is crucial for understanding the chemical behavior and potential applications of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Dobbin et al., 1993).
Annulation Reactions
Zhu, Lan, and Kwon (2003) reported on a [4 + 2] annulation process involving compounds similar to 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, contributing to the understanding of its potential in organic synthesis (Zhu et al., 2003).
Safety And Hazards
The safety and hazards associated with “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” are not known. However, it’s always important to handle chemical compounds with care and follow safety guidelines1.
Future Directions
The future directions for the study of “1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential applications. This would require extensive research and experimentation.
Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.
properties
IUPAC Name |
1-ethyl-6-oxopyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLSHTUWUNZCOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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